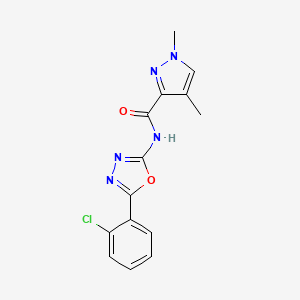
N-(5-(2-氯苯基)-1,3,4-噁二唑-2-基)-1,4-二甲基-1H-吡唑-3-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds often involves several steps. For instance, the synthesis of ketamine, a related compound, involves five steps starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration, oxidation, imination, and finally rearrangement .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve electron transfer reactions due to the presence of conjugated double bonds and aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often depend on their specific molecular structure. For instance, a compound with a similar structure was found to be a magenta crystalline solid .科学研究应用
Insecticidal Activity
Chitin synthesis inhibitors (CSIs) play a crucial role in pest control. Inspired by benzoylphenylurea, a well-known class of CSIs, researchers designed novel derivatives by converting the urea linkage into a semicarbazide and introducing furoyl groups. Among these derivatives, our compound of interest demonstrated excellent insecticidal activity, particularly against the diamondback moth (Plutella xylostella). The modification of the urea linkage is a promising strategy for discovering new pesticide candidates .
Anticancer Properties
Surprisingly, this compound also exhibits anticancer activity. It shows significant effects against human promyelocytic leukemic cell lines (HL-60). Additionally, some variants display activity against human hepatocellular carcinoma (Bel-7402), human gastric carcinoma (BGC-823), and human nasopharyngeal carcinoma (KB) cell lines. The structural features responsible for this dual functionality warrant further investigation .
Fungicidal Potential
While the insecticidal activity is pronounced, the compound’s fungicidal properties are relatively lower. However, understanding the mechanisms behind this dual behavior could lead to novel insights for both insect and fungal control .
Chitin-Based Materials
Chitin, a major component of insect cuticles, has applications beyond pest management. Researchers explore its use in materials science, particularly in the development of chitin-based materials. These materials find applications in medicine, environmental science, and chemical technology. Investigating how our compound interacts with chitin could contribute to innovative material design .
Pharmaceutical Nanoparticles
The compound’s unique structure may lend itself to pharmaceutical applications. Researchers have successfully synthesized crystalline modifications of related compounds. Investigating whether our compound can serve as a building block for pharmaceutical nanoparticles could be a fruitful avenue of research .
Optical Chemical Sensors
Given the benzimidazole scaffold’s importance in therapeutic applications, exploring its potential as an optical chemical sensor is intriguing. Such sensors have diverse uses in medicine, environmental monitoring, and chemical technology. Investigating whether our compound can be incorporated into sensor platforms could yield valuable insights .
作用机制
安全和危害
属性
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,4-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c1-8-7-20(2)19-11(8)12(21)16-14-18-17-13(22-14)9-5-3-4-6-10(9)15/h3-7H,1-2H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPIOOYNJKCJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

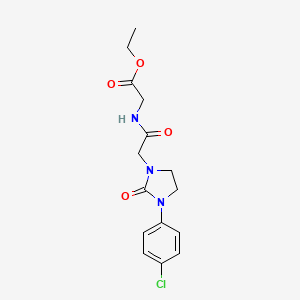
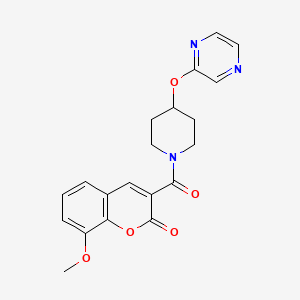
![2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2449301.png)
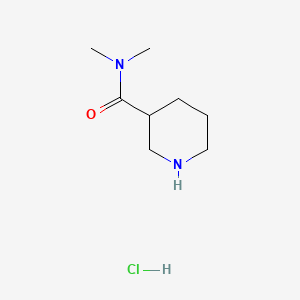
![4-[4,7,8-Trimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2449303.png)
![5-Methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2449305.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2449306.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2449310.png)
![2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2449311.png)

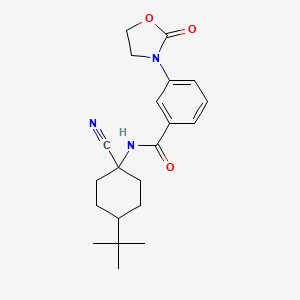
![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2449316.png)

![N-(2,4-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2449318.png)